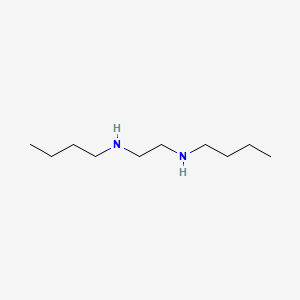

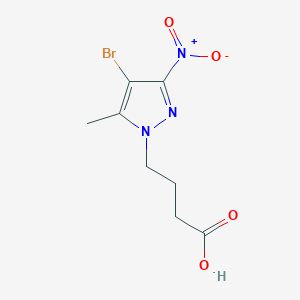

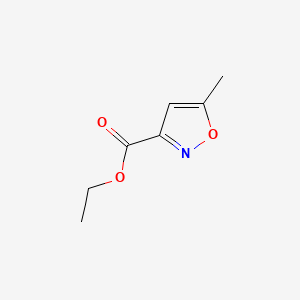

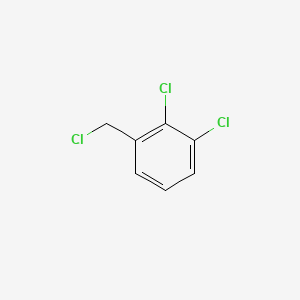

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazol derivatives is achieved using 4-(Succinimido)-1-butane sulfonic acid as a catalyst. This catalyst is prepared by mixing succinimide and 1,4-butanesultone, offering a simpler and safer alternative to the preparation of succinimide sulfonic acid. The synthesis process benefits from high yields, clean reactions, simple methodology, and short reaction times. Moreover, the catalyst can be recycled without significant loss of activity, which is advantageous for large-scale synthesis and environmental sustainability .

Molecular Structure Analysis

While the molecular structure of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is not analyzed in the provided papers, the structure of pyrazol derivatives synthesized using the discussed catalyst likely features a pyrazol ring with various substituents. The presence of functional groups such as bromo, methyl, and nitro in the name of the compound indicates that it is a substituted pyrazol, which could influence its reactivity and interaction with the catalyst .

Chemical Reactions Analysis

The chemical reactions involving the synthesis of pyrazol derivatives are catalyzed by 4-(Succinimido)-1-butane sulfonic acid under solvent-free conditions. The reactions are clean, indicating a lack of by-products, and the methodology allows for the synthesis of derivatives with different substituents. The catalyst's ability to be used under both thermal and ultrasonic irradiation conditions demonstrates its versatility and potential for use in various chemical reactions to synthesize a wide range of pyrazol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid are not detailed in the provided papers. However, the properties of pyrazol derivatives in general can be inferred to some extent. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents. The presence of a Brönsted acid catalyst in their synthesis suggests that the derivatives could have acidic properties themselves. The substituents on the pyrazol ring can significantly affect the compound's melting point, boiling point, and stability .

科学研究应用

-

Synthesis of 1,4’-bipyrazoles

- Application: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

- Method: The method involves the reaction of 4-Bromopyrazole with dimethyl- and divinyl-tindichloride .

- Results: The result is the formation of solid hexacoordinate complexes .

-

Therapeutic potential of imidazole containing compounds

- Application: Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Method: The method involves the synthesis of imidazole and its derivatives .

- Results: The results show a broad range of chemical and biological properties, leading to their use in the development of new drugs .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

4-(4-bromo-5-methyl-3-nitropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSLCWIGOHLECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)